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Cat. No.: B1582420 Get Quote

Monoethyl Pimelate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Abstract
Monoethyl pimelate, a mono-ester derivative of the seven-carbon dicarboxylic acid pimelic

acid, is a valuable chemical intermediate in organic synthesis. Its utility is notably highlighted in

its application as a linker molecule in Proteolysis Targeting Chimeras (PROTACs) and its role

as an intermediate in the biosynthesis of biotin (Vitamin B7) in various microorganisms. This

technical guide provides a comprehensive overview of the known chemical properties of

monoethyl pimelate, an examination of its role in the biotin synthesis pathway, and a

discussion of the synthetic strategies relevant to its preparation.

Chemical Properties
Monoethyl pimelate is a liquid at room temperature and possesses the chemical

characteristics of both a carboxylic acid and an ester.[1][2][3][4] The presence of these two

functional groups allows for a range of chemical modifications, making it a versatile building

block in the synthesis of more complex molecules.

Table 1: Chemical and Physical Properties of Monoethyl Pimelate
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Property Value Source

CAS Number 33018-91-6 [1][2][3][4]

Molecular Formula C9H16O4 [1][2][3]

Molecular Weight 188.22 g/mol [2][3]

IUPAC Name 7-ethoxy-7-oxoheptanoic acid [1][2]

Synonyms
Ethyl hydrogen pimelate,

Pimelic acid monoethyl ester
[3][4]

Physical Form Liquid [1][2]

Boiling Point 162 °C at 8 mmHg [3]

Purity >98.0% (by GC) [3]

Storage Temperature
2-8°C, Sealed in a dry

environment
[1][2]

Spectral Data
Detailed experimental spectral data for monoethyl pimelate is not widely available in public

databases. However, based on the known spectral data of similar compounds, such as pimelic

acid, diethyl pimelate, and other monoesters, the expected spectral characteristics can be

predicted.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹H NMR: The proton NMR spectrum is expected to show a triplet corresponding to the

methyl protons of the ethyl group (~1.2 ppm), a quartet for the methylene protons of the ethyl

group (~4.1 ppm), and a series of multiplets for the methylene protons of the pimelate

backbone. The methylene group adjacent to the carboxylic acid would likely appear at a

different chemical shift than the one adjacent to the ester.

¹³C NMR: The carbon NMR spectrum is expected to show distinct signals for the carbonyl

carbons of the ester and carboxylic acid functional groups (~170-185 ppm). Signals for the

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://pubs.rsc.org/en/content/articlelanding/2016/gc/c6gc01900e
https://www.organic-chemistry.org/namedreactions/fischer-esterification.shtm
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/ChemicalShift.htm
https://chemistrytalk.org/ir-spectrum-values/
https://pubs.rsc.org/en/content/articlelanding/2016/gc/c6gc01900e
https://www.organic-chemistry.org/namedreactions/fischer-esterification.shtm
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/ChemicalShift.htm
https://www.organic-chemistry.org/namedreactions/fischer-esterification.shtm
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/ChemicalShift.htm
https://pubs.rsc.org/en/content/articlelanding/2016/gc/c6gc01900e
https://www.organic-chemistry.org/namedreactions/fischer-esterification.shtm
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/ChemicalShift.htm
https://chemistrytalk.org/ir-spectrum-values/
https://pubs.rsc.org/en/content/articlelanding/2016/gc/c6gc01900e
https://www.organic-chemistry.org/namedreactions/fischer-esterification.shtm
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/ChemicalShift.htm
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/ChemicalShift.htm
https://pubs.rsc.org/en/content/articlelanding/2016/gc/c6gc01900e
https://www.organic-chemistry.org/namedreactions/fischer-esterification.shtm
https://www.benchchem.com/product/b1582420?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582420?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


carbons of the ethyl group and the methylene carbons of the pimelate chain would also be

present at characteristic chemical shifts.

2.2. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of monoethyl pimelate is expected to exhibit characteristic absorption bands

for the following functional groups:

A broad O-H stretching band for the carboxylic acid group (~2500-3300 cm⁻¹).

A strong C=O stretching band for the carboxylic acid carbonyl (~1700-1720 cm⁻¹).

A strong C=O stretching band for the ester carbonyl (~1730-1750 cm⁻¹).

C-H stretching bands for the aliphatic chain (~2850-3000 cm⁻¹).

A C-O stretching band for the ester group (~1000-1300 cm⁻¹).

Role in Biotin Synthesis
Monoethyl pimelate is a key intermediate in the biotin (Vitamin B7) synthesis pathway in many

bacteria, including Escherichia coli. In this pathway, the pimelate moiety is synthesized through

a modification of the fatty acid synthesis machinery.

The synthesis begins with the methylation of the ω-carboxyl group of a malonyl-thioester by the

enzyme BioC. This methylation "disguises" the molecule, allowing it to enter the fatty acid

synthesis cycle as a primer. Two rounds of elongation result in the formation of pimeloyl-ACP

methyl ester. The methyl group is then removed by the esterase BioH to yield pimeloyl-ACP,

which then proceeds through the subsequent steps of biotin ring assembly. The ethyl ester in

monoethyl pimelate serves a similar function to the methyl ester in the natural pathway in

experimental contexts.
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Caption: The E. coli biotin synthesis pathway involving the formation of a pimelate intermediate.

Experimental Protocols
A detailed, publicly available experimental protocol specifically for the synthesis of monoethyl
pimelate is not readily found in the scientific literature. However, its synthesis would involve the

selective mono-esterification of pimelic acid. The primary challenge in this synthesis is to

prevent the formation of the diester, diethyl pimelate.

4.1. General Synthetic Approach: Fischer Esterification

The Fischer esterification is a common method for the synthesis of esters from carboxylic acids

and alcohols, catalyzed by a strong acid. To favor the formation of the monoester, the

stoichiometry of the reactants would need to be carefully controlled.

Hypothetical Protocol:

Reaction Setup: Pimelic acid would be dissolved in a suitable solvent, and a controlled

amount of ethanol (e.g., one equivalent or slightly more) would be added. A catalytic amount

of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, would then be introduced.

Reaction Conditions: The reaction mixture would be heated, likely under reflux, to drive the

esterification. The removal of water as it is formed, for example, by using a Dean-Stark

apparatus, would shift the equilibrium towards the products.

Workup and Purification: After the reaction is complete, the mixture would be cooled and the

catalyst neutralized. The product would then be extracted into an organic solvent. Purification
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would likely involve column chromatography to separate the monoethyl pimelate from

unreacted pimelic acid and the diethyl pimelate by-product.

4.2. Alternative Approaches for Selective Mono-esterification

Several methods have been reported for the selective mono-esterification of dicarboxylic acids,

which could be adapted for the synthesis of monoethyl pimelate. These include:

Using a solid-phase catalyst: Alumina has been used as a heterogeneous catalyst for the

selective monomethylation of dicarboxylic acids.[1] This approach offers the advantage of

easier catalyst removal.

Enzymatic catalysis: Lipases can be used to selectively catalyze the esterification of

dicarboxylic acids, often with high selectivity for the monoester.

Protection-deprotection strategies: One of the carboxylic acid groups could be protected,

followed by esterification of the unprotected group and subsequent deprotection.

Safety Information
Monoethyl pimelate is classified as a hazardous substance. Appropriate safety precautions

should be taken when handling this chemical.

Table 2: GHS Hazard Information for Monoethyl Pimelate

Pictogram Signal Word Hazard Statements

GHS07 (Exclamation Mark) Warning

H315: Causes skin irritation.

H319: Causes serious eye

irritation.

Precautionary Statements:

P264: Wash skin thoroughly after handling.

P280: Wear protective gloves/protective clothing/eye protection/face protection.

P302 + P352: IF ON SKIN: Wash with plenty of water.
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P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.

P332 + P313: If skin irritation occurs: Get medical advice/attention.

P337 + P313: If eye irritation persists: Get medical advice/attention.

Applications
The primary application of monoethyl pimelate is in synthetic organic chemistry. Its

bifunctional nature makes it a useful building block for the synthesis of a variety of more

complex molecules. A notable application is in the field of drug discovery, particularly in the

development of PROTACs. The pimelate moiety can serve as a component of the linker that

connects the two ends of the PROTAC molecule.

Conclusion
Monoethyl pimelate is a chemical compound with significant utility in organic synthesis and

biochemical research. While detailed experimental data is somewhat limited in the public

domain, its chemical properties and biological role are well-understood. The ability to

selectively synthesize this monoester is key to its application, and various strategies can be

employed to achieve this. As research in areas such as PROTACs continues to expand, the

demand for versatile linker components like monoethyl pimelate is likely to grow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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